3-Amino-N-mesityl-4-methoxybenzamide
Description
3-Amino-N-mesityl-4-methoxybenzamide is a benzamide derivative characterized by a 3-amino group, a 4-methoxy substitution on the benzamide ring, and a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-10-7-11(2)16(12(3)8-10)19-17(20)13-5-6-15(21-4)14(18)9-13/h5-9H,18H2,1-4H3,(H,19,20) |
InChI Key |
CEULVDVJEBAVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-mesityl-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for 3-Amino-N-mesityl-4-methoxybenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-mesityl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of 3-Amino-N-mesityl-4-methoxybenzamide.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-mesityl-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-mesityl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the mesityl and methoxy groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
The following section compares 3-Amino-N-mesityl-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations on the Amide Nitrogen
(a) N-Aryl Substituted Benzamides
- 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (CAS 63969-05-1): Structure: Features a 3-chloro-2-methylphenyl group instead of mesityl. Properties: The chloro and methyl substituents introduce electronic and steric effects distinct from mesityl. The chlorine atom may increase polarity, while the methyl group contributes to hydrophobicity .
- 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): Structure: Lacks the 3-amino group and has a simpler 3-methylphenyl substituent.
(b) N-Alkyl/Aryl Hybrid Substituted Benzamides
- 3-Amino-N-(3-ethylphenyl)-4-methoxybenzamide: Structure: Substitutes mesityl with a 3-ethylphenyl group.
Variations in the Benzamide Core
- 3-Amino-4-methoxybenzamide (CAS 17481-27-5): Structure: Parent compound without the N-mesityl group. Properties: Smaller molecular weight (MW: 166.18) and higher solubility in polar solvents due to the absence of bulky substituents. Used as a precursor in synthesizing derivatives .
- 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (CAS 14071-33-1): Structure: Contains dual amino groups on both the benzamide and aniline rings. Properties: Enhanced hydrogen-bonding capacity and electronic delocalization, making it suitable for applications in dye chemistry or as a chelating agent .
Biological Activity
3-Amino-N-mesityl-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C17H20N2O2
- Key Functional Groups: Amino group, mesityl group, and methoxy group.
Synthesis:
The compound is synthesized through a reaction between 3-amino-4-methoxybenzoic acid and mesitylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. This process facilitates the formation of the amide bond, yielding high-purity products through subsequent purification techniques like recrystallization and chromatography.
Antimicrobial Properties
Research indicates that 3-Amino-N-mesityl-4-methoxybenzamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. In particular, it affects the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.
The biological activity of 3-Amino-N-mesityl-4-methoxybenzamide can be attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Lipophilicity: The presence of mesityl and methoxy groups contributes to the compound's lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
- Enzyme Modulation: The compound may modulate the activity of various enzymes and receptors, leading to altered metabolic processes within cells .
Case Studies
-
Antimicrobial Efficacy:
- A study conducted on several bacterial strains demonstrated that 3-Amino-N-mesityl-4-methoxybenzamide inhibited growth at concentrations as low as 10 µg/mL. The compound showed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Studies:
- In vitro experiments using human breast cancer cell lines revealed that treatment with 3-Amino-N-mesityl-4-methoxybenzamide led to a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Comparative Analysis
To better understand the uniqueness of 3-Amino-N-mesityl-4-methoxybenzamide, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Amino-4-methoxybenzamide | Lacks mesityl group | Moderate antimicrobial properties |
| N-Mesitylbenzamide | Lacks amino and methoxy groups | Limited biological activity |
| 4-Methoxybenzamide | Lacks both amino and mesityl groups | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
